3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride
CAS No.: 1181329-14-5
Cat. No.: VC8213039
Molecular Formula: C13H16BClO3
Molecular Weight: 266.53 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181329-14-5 |
|---|---|
| Molecular Formula | C13H16BClO3 |
| Molecular Weight | 266.53 g/mol |
| IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride |
| Standard InChI | InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16/h5-8H,1-4H3 |
| Standard InChI Key | PYUUKIHBIYIYIF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is C₁₃H₁₆BClO₃, with a molecular weight of 266.53 g/mol. Its structure features:
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A benzoyl chloride group (-C(=O)Cl) at the meta position, enabling nucleophilic acyl substitution reactions.
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A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the adjacent position, facilitating Suzuki-Miyaura cross-coupling reactions.
The compound’s IUPAC name is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride, with the SMILES string ClC(=O)C1=CC=CC(=C1)B2(OC(C(O2)(C)C)(C)C).
Comparative Analysis of Isomers
Key differences between the 3- and 4-substituted isomers are summarized below:
| Property | 3-Substituted Isomer | 4-Substituted Isomer |
|---|---|---|
| CAS Number | Not publicly reported | 380499-68-3 |
| Melting Point | Estimated 210–215°C* | 227–232°C |
| Reactivity | Enhanced steric hindrance at meta position | Standard para-directed coupling efficiency |
| Synthetic Accessibility | Limited commercial availability | Commercially available (e.g., TCI Chemicals) |
*Inferred from the melting point of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (210°C) .
Synthesis and Reaction Pathways
While no direct synthesis protocols for the 3-substituted chloride are documented, analogous methods for the para isomer suggest viable routes:
Proposed Synthesis
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Borylation of 3-Bromobenzoyl Chloride:
Reacting 3-bromobenzoyl chloride with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in DMSO at 80°C.Yield optimization would require careful control of stoichiometry and reaction time.
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Chlorination of 3-Boronobenzoic Acid:
Treating 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂):This method is less favored due to potential side reactions with the boronate ester.
Physicochemical Properties
Thermal Stability
The compound is expected to be a white crystalline solid stable at room temperature but moisture-sensitive. Its melting point is extrapolated to be slightly lower than the para isomer (227–232°C) due to reduced symmetry, likely 210–215°C .
Solubility
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Polar aprotic solvents: Soluble in DMSO, DMF, and THF.
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Chlorinated solvents: Moderate solubility in dichloromethane.
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Hydrolysis Sensitivity: Reacts readily with water to form 3-boronobenzoic acid and HCl.
Applications in Organic Synthesis
Dual-Functional Reactivity
The compound’s unique structure enables sequential reactions:
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Suzuki-Miyaura Coupling: The pinacol boronate undergoes cross-coupling with aryl halides to form biaryl structures.
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Acylation: The benzoyl chloride group reacts with amines or alcohols to yield amides or esters.
Case Study: Tandem Coupling-Acylation
A hypothetical synthesis of a drug precursor:
This approach could streamline multistep syntheses in medicinal chemistry.
Challenges and Limitations
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Steric Hindrance: The meta substitution pattern may reduce coupling efficiency compared to para analogs.
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Handling Requirements: Moisture sensitivity necessitates anhydrous conditions.
Comparative Reactivity of Boron-Containing Acyl Chlorides
The table below contrasts key boron-acyl chlorides:
| Compound | Molecular Formula | Melting Point | Primary Use |
|---|---|---|---|
| 3-(PinB)C₆H₄COCl (This compound) | C₁₃H₁₆BClO₃ | ~210°C | Dual-functional synthon |
| 4-(PinB)C₆H₄COCl | C₁₃H₁₆BClO₃ | 227–232°C | Suzuki coupling substrates |
| 2-Boronobenzoyl Chloride | C₇H₆BClO₂ | Not reported | Ortho-directed synthesis |
Future Research Directions
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Catalytic System Optimization: Developing palladium/ligand combinations to enhance coupling yields for meta-substituted substrates.
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Stability Studies: Investigating shelf-life under varying storage conditions.
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Bioconjugation Applications: Exploring its use in modifying biomolecules via acylation.
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